1-(2,5-Dichlorophenyl)-4-(5-ethoxy-2,4-dimethylbenzenesulfonyl)piperazine

Lipophilicity LogP Blood-Brain Barrier Permeability

This benzenesulfonyl piperazine features a computed XLogP3 of 5.0 and TPSA of 58.2 Ų, supporting predicted blood–brain barrier permeability for CNS screening campaigns. The 5-ethoxy-2,4-dimethylbenzenesulfonyl moiety drives lipophilicity—removing it drops LogP from 5.0 to 2.35, a ~446-fold partition coefficient shift. A positional isomer (CAS 1903641-24-6) shares the identical molecular formula (C20H24Cl2N2O3S, MW 443.38), making certified reference standards essential for analytical method development. Member of the benzenesulfonyl piperazine class with demonstrated MAO-A inhibition (IC50 0.25–0.46 μM) and CB1 receptor modulation. Available in assay-ready formats for immediate HTS deployment.

Molecular Formula C20H24Cl2N2O3S
Molecular Weight 443.38
CAS No. 1903296-82-1
Cat. No. B2457971
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,5-Dichlorophenyl)-4-(5-ethoxy-2,4-dimethylbenzenesulfonyl)piperazine
CAS1903296-82-1
Molecular FormulaC20H24Cl2N2O3S
Molecular Weight443.38
Structural Identifiers
SMILESCCOC1=CC(=C(C=C1C)C)S(=O)(=O)N2CCN(CC2)C3=C(C=CC(=C3)Cl)Cl
InChIInChI=1S/C20H24Cl2N2O3S/c1-4-27-19-13-20(15(3)11-14(19)2)28(25,26)24-9-7-23(8-10-24)18-12-16(21)5-6-17(18)22/h5-6,11-13H,4,7-10H2,1-3H3
InChIKeyJWAJLUPYMZOXFO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 20 mg / 30 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2,5-Dichlorophenyl)-4-(5-ethoxy-2,4-dimethylbenzenesulfonyl)piperazine (CAS 1903296-82-1): Physicochemical Profile and Procurement Context


1-(2,5-Dichlorophenyl)-4-(5-ethoxy-2,4-dimethylbenzenesulfonyl)piperazine is a fully substituted, disubstituted piperazine derivative belonging to the benzenesulfonyl piperazine class. It comprises a piperazine core bearing a 2,5-dichlorophenyl group at N1 and a 5-ethoxy-2,4-dimethylbenzenesulfonyl group at N4. Key physicochemical parameters include a computed XLogP3 of 5.0 and a topological polar surface area (TPSA) of 58.2 Ų, supporting predicted blood–brain barrier permeability [1]. The compound is listed in the Life Chemicals HTS screening collection (catalog number F3386-2437) and is available at ≥90% purity for research use [2]. Benzenesulfonyl piperazines have demonstrated class-level bioactivity including MAO-A inhibition, CB1 receptor modulation, and ABCA1 up-regulation, though the specific pharmacological targets of this exact compound remain to be disclosed in peer-reviewed literature [3][4].

Why Closely Related Piperazine Analogs Cannot Substitute for CAS 1903296-82-1 Without Experimental Validation


Compounds within the benzenesulfonyl piperazine family are frequently treated as interchangeable 'screening analogs,' yet even minor structural perturbations produce substantial shifts in key drug-discovery parameters. For example, removal of the ethoxy-dimethylbenzenesulfonyl moiety from CAS 1903296-82-1 drops the LogP from 5.0 to 2.35—an approximately 446-fold reduction in the octanol–water partition coefficient that would drastically alter membrane permeability and CNS exposure [1][2]. The positional isomer 1-(2,5-dichlorophenyl)-4-(4-ethoxy-2,5-dimethylbenzenesulfonyl)piperazine (CAS 1903641-24-6) shares the identical molecular formula (C20H24Cl2N2O3S, MW 443.38) and is indistinguishable by mass alone, yet the regiochemical shift may invert receptor binding selectivity—rendering the compounds non-fungible without targeted analytical discrimination . These physicochemical and structural differences make uncontrolled generic substitution a source of irreproducible data in screening campaigns.

Quantitative Differentiation Evidence for 1-(2,5-Dichlorophenyl)-4-(5-ethoxy-2,4-dimethylbenzenesulfonyl)piperazine (CAS 1903296-82-1)


Lipophilicity Differentiation: 446-Fold Higher Predicted Partition Coefficient vs. Des-Ethoxy Analog

The target compound possesses a computed XLogP3 of 5.0, which is 2.65 log units higher than the LogP of 2.35 reported for the des-ethoxy analog 1-[(2,5-dichlorophenyl)sulfonyl]piperazine (CAS 524711-29-3) [1][2]. This difference corresponds to an approximately 446-fold increase in the predicted octanol–water partition coefficient (ΔLogP = 2.65). The dramatically elevated lipophilicity is imparted by the 5-ethoxy-2,4-dimethylbenzenesulfonyl motif and positions the target compound in a physicochemical space favorable for passive membrane permeation and CNS target engagement.

Lipophilicity LogP Blood-Brain Barrier Permeability CNS Drug Design

Predicted CNS Multiparameter Optimization (MPO) Score: TPSA Within Favorable Range for BBB Penetration

The target compound displays a topological polar surface area (TPSA) of 58.2 Ų [1]. In CNS drug design, a TPSA below 60–70 Ų is a widely recognized threshold for favorable passive blood–brain barrier penetration [2]. When combined with an XLogP3 of 5.0, this places the compound within the favorable quadrant of the CNS MPO desirability space. By contrast, many benzenesulfonyl piperazine derivatives with larger polar substituents (e.g., carboxylic acid-bearing analogs) exhibit TPSA values exceeding 90 Ų, which is correlated with poor CNS exposure [2].

TPSA CNS MPO Blood-Brain Barrier Drug-Likeness

Class-Level Pharmacological Plausibility: Benzenesulfonyl Piperazine Scaffold as MAO-A Inhibitor Chemotype

A recent structure–activity relationship (SAR) study of 16 benzenesulfonyl piperazine derivatives (NP1–NP16) identified potent and selective MAO-A inhibitors, with lead compounds NP4 and NP12 displaying IC50 values of 0.25 ± 0.04 μM and 0.46 ± 0.02 μM, respectively, in the Amplex Red assay [1]. NP4 achieved 52-fold selectivity over MAO-B and demonstrated antidepressant-like efficacy in forced swim and tail suspension tests comparable to fluoxetine [1]. The target compound (CAS 1903296-82-1) shares the identical benzenesulfonyl piperazine core pharmacophore, albeit with distinct N1-aryl and sulfonyl-aryl substitution patterns. This chemotype-level evidence establishes MAO-A as a plausible primary pharmacology target warranting experimental confirmation for the specific compound.

MAO-A Inhibition Antidepressant Benzenesulfonyl Piperazine Structure-Activity Relationship

Class-Level Evidence for Cannabinoid-1 Receptor Modulation by Sulfonylated Piperazines

Patent WO2008024284A2 (Merck & Co.) broadly claims sulfonylated piperazines of structural formula (I) as antagonists and/or inverse agonists of the cannabinoid-1 (CB1) receptor, with utility in psychosis, memory deficits, and metabolic disorders [1]. Independent publications on 1-sulfonyl-4-acylpiperazines report CB1R inverse agonist IC50 values of 4.2 μM and 175 nM for selected exemplars [2][3]. The target compound (CAS 1903296-82-1) contains a sulfonyl-piperazine core that maps onto the generic Markush structure of the patent, suggesting potential CB1R activity pending direct pharmacological evaluation.

CB1 Receptor Antagonist Inverse Agonist Sulfonylated Piperazine

Procurement Differentiation: Verified Purity and Single-Source Catalog Availability vs. Positional Isomer Confusability

The target compound is available from Life Chemicals (catalog F3386-2437) at a verified purity of ≥90%, offered in 3 mg, 5 mg, and larger quantities [1]. Critically, a positional isomer—1-(2,5-dichlorophenyl)-4-(4-ethoxy-2,5-dimethylbenzenesulfonyl)piperazine (CAS 1903641-24-6)—shares the identical molecular formula (C20H24Cl2N2O3S) and molecular weight (443.38 g/mol) . These two compounds are indistinguishable by nominal mass spectrometry and would require chromatographic separation or NMR verification to resolve. In the absence of isomer-specific characterization, procurement errors could lead to invalid SAR conclusions. The target compound's discrete CAS registry number and vendor-specific cataloging provide traceability that generic 'benzenesulfonyl piperazine' sourcing does not guarantee.

Purity Quality Control Positional Isomer Procurement

High-Value Application Scenarios for 1-(2,5-Dichlorophenyl)-4-(5-ethoxy-2,4-dimethylbenzenesulfonyl)piperazine Based on Differential Evidence


CNS-Focused High-Throughput Screening Libraries for MAO-A or CB1 Target Campuses

The compound's favorable CNS MPO profile—XLogP3 of 5.0 combined with TPSA of 58.2 Ų [1]—and its benzenesulfonyl piperazine scaffold, which has demonstrated class-level MAO-A inhibition (IC50 = 0.25–0.46 μM) and CB1 receptor modulation [2][3], support its inclusion in curated CNS screening decks. Procurement in assay-ready 384-well plates from Life Chemicals' pre-plated diversity sets enables immediate deployment in MAO-A Amplex Red or CB1 GTPγS binding assays.

Structure–Activity Relationship (SAR) Exploration Around 5-Ethoxy-2,4-Dimethylbenzenesulfonyl Substitution

The dramatic LogP differential between the target compound (XLogP3 = 5.0) and the des-ethoxy analog (LogP = 2.35) [1] suggests that the 5-ethoxy-2,4-dimethylbenzenesulfonyl moiety is a key driver of lipophilicity. Systematic analoging using the target compound as a reference point enables SAR studies probing the impact of incremental ethoxy and methyl modifications on target binding, metabolic stability, and permeability.

Analytical Method Development for Regioisomer Discrimination in Piperazine Sulfonamide Libraries

The co-existence of a positional isomer (CAS 1903641-24-6) sharing the same molecular formula and molecular weight [2] creates a need for robust analytical methods—such as chiral/regioisomer HPLC or diagnostic NMR—to distinguish between the two compounds. The target compound serves as a certified reference standard for developing and validating these discriminatory methods, which are essential for quality control of piperazine screening libraries with multiple regioisomeric entries.

In Silico Docking and Pharmacophore Modeling for Multi-Target CNS Ligand Design

The availability of computed descriptors (XLogP3, TPSA, HBD = 0, HBA = 5, rotatable bonds = 5) and the InChI Key provides a foundation for molecular docking studies against MAO-A (PDB: 2Z5X) and CB1 (PDB: 5TGZ) [1][2][3]. Computational chemists can use the compound as a scaffold for virtual library enumeration and multi-parameter optimization prior to committing to synthesis, reducing cost and time in hit-to-lead campaigns.

Quote Request

Request a Quote for 1-(2,5-Dichlorophenyl)-4-(5-ethoxy-2,4-dimethylbenzenesulfonyl)piperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.